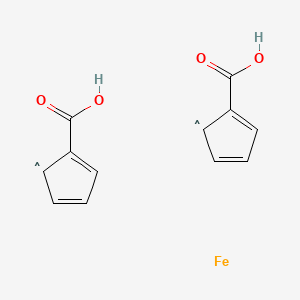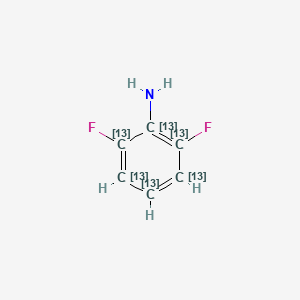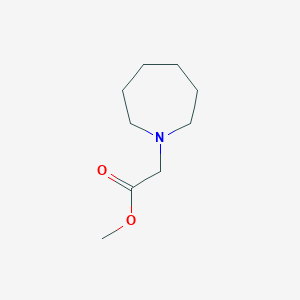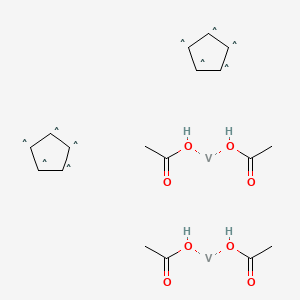
CID 124204179
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 124204179 is a useful research compound. Its molecular formula is C18H26O8V2 and its molecular weight is 472.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes:: The synthetic routes for CID 124204179 depend on its chemical structure. Without precise information, I’ll outline a general approach:
Method 1: A common method involves the condensation of two or more simpler molecules to form the desired compound. This could be achieved through reactions like esterification, amidation, or cyclization.
Method 2: Another possibility is the modification of existing compounds via functional group transformations. For instance, a precursor compound might undergo oxidation, reduction, or substitution reactions to yield .
Reaction Conditions:: The specific reaction conditions (temperature, solvent, catalysts) would vary based on the synthetic route chosen. Researchers would optimize these parameters to maximize yield and purity.
Industrial Production:: Industrial-scale production methods likely involve efficient and scalable processes. These could include continuous flow reactions, solid-phase synthesis, or large-scale batch reactions.
Chemical Reactions Analysis
Types of Reactions::
CID 124204179: may undergo various reactions:
Oxidation: Conversion of functional groups (e.g., alcohols to ketones or aldehydes).
Reduction: Reduction of functional groups (e.g., nitro groups to amines).
Substitution: Replacement of specific atoms or groups (e.g., halogenation).
Condensation: Formation of larger molecules by combining smaller ones.
Oxidation: Reagents like potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation.
Substitution: Halogens (Cl₂, Br₂, I₂), Lewis acids (e.g., AlCl₃), or nucleophiles (e.g., amines).
Condensation: Acid-catalyzed esterification or amide formation.
Major Products:: The specific products formed during these reactions would depend on the starting materials and reaction conditions. Isolation and characterization of intermediates are crucial for understanding the pathway.
Scientific Research Applications
CID 124204179: likely finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules (proteins, DNA, RNA).
Medicine: Investigating potential therapeutic effects or as a lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action involves how CID 124204179 interacts with specific molecular targets. It could inhibit enzymes, modulate receptors, or affect cellular processes. Detailed studies would be needed to elucidate this.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers would compare CID 124204179 with structurally related molecules. Uniqueness could arise from its specific functional groups, stereochemistry, or biological activity.
This compound would require access to specialized literature or research databases
Properties
Molecular Formula |
C18H26O8V2 |
|---|---|
Molecular Weight |
472.3 g/mol |
InChI |
InChI=1S/2C5H5.4C2H4O2.2V/c2*1-2-4-5-3-1;4*1-2(3)4;;/h2*1-5H;4*1H3,(H,3,4);; |
InChI Key |
ZSDUFJYBECSBBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[V].[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


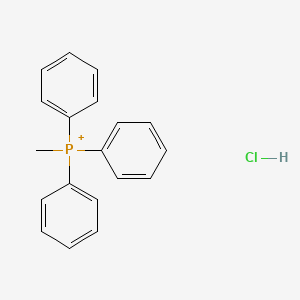
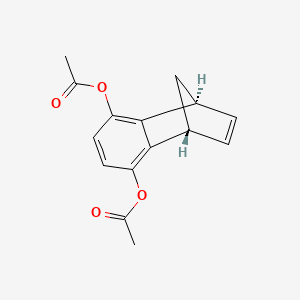
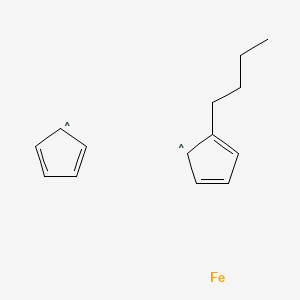
![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12061423.png)
